molecular formula C21H27FN2O3 B6038900 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6038900
M. Wt: 374.4 g/mol
InChI Key: SZWOKPWQSYVPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that belongs to the class of spirocyclic compounds. It is a synthetic compound that has been developed for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act as a modulator of certain cellular pathways, which may have implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one have not been extensively studied. However, preliminary studies suggest that it may have potential applications in the treatment of cancer, neurodegenerative diseases, and other conditions.

Advantages and Limitations for Lab Experiments

One advantage of 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is its unique structure and properties, which make it a promising compound for scientific research applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop new drugs based on this compound.

Future Directions

There are several future directions for research on 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one. These include:
1. Further studies on the mechanism of action of this compound to better understand its potential applications.
2. Development of new drugs based on the structure and properties of this compound for the treatment of various diseases.
3. Studies on the safety and toxicity of this compound to ensure that it is safe for use in humans.
4. Investigation of the potential applications of this compound in other fields, such as materials science and engineering.
Conclusion:
7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one is a promising compound for scientific research applications. Its unique structure and properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2-(4-pentenoyl)-1,2,3,4-tetrahydroisoquinoline with 2-fluoro-5-methoxybenzyl bromide in the presence of a base. The resulting intermediate is then treated with diethyl azodicarboxylate to obtain the final product.

Scientific Research Applications

The unique structure and properties of 7-(2-fluoro-5-methoxybenzyl)-2-(4-pentenoyl)-2,7-diazaspiro[4.5]decan-6-one make it a promising compound for scientific research applications. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

7-[(2-fluoro-5-methoxyphenyl)methyl]-2-pent-4-enoyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-3-4-6-19(25)24-12-10-21(15-24)9-5-11-23(20(21)26)14-16-13-17(27-2)7-8-18(16)22/h3,7-8,13H,1,4-6,9-12,14-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWOKPWQSYVPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)CN2CCCC3(C2=O)CCN(C3)C(=O)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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